molecular formula C22H20F3NO4 B2884021 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 2377005-11-1

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2884021
CAS No.: 2377005-11-1
M. Wt: 419.4
InChI Key: ACZOUAIYCZCGJR-NQIIRXRSSA-N
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Description

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe final step usually involves the formation of the pyrrolidine ring through a cyclization reaction under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, higher-yielding reagents, and optimized reaction conditions to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can act as a protecting group for amino acids, facilitating peptide synthesis. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid lies in its combination of the Fmoc protecting group, the trifluoromethyl group, and the pyrrolidine ring. This combination imparts unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO4/c1-21(22(23,24)25)12-26(10-18(21)19(27)28)20(29)30-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,27,28)/t18-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZOUAIYCZCGJR-NQIIRXRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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